methyl 6-methoxy-1H-indole-2-carboxylate

Catalog No.
S753217
CAS No.
98081-83-5
M.F
C11H11NO3
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 6-methoxy-1H-indole-2-carboxylate

CAS Number

98081-83-5

Product Name

methyl 6-methoxy-1H-indole-2-carboxylate

IUPAC Name

methyl 6-methoxy-1H-indole-2-carboxylate

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C11H11NO3/c1-14-8-4-3-7-5-10(11(13)15-2)12-9(7)6-8/h3-6,12H,1-2H3

InChI Key

OPUUCOLVBDQWEY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)OC

Synonyms

6-Methoxy-1H-indole-2-carboxylic Acid Methyl Ester; 2-Methoxycarbonyl-6-methoxy-1H-indole; Methyl 6-Methoxy-1H-indole-2-carboxylate; Methyl 6-Methoxyindole-2-carboxylate

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)OC

Methyl 6-methoxy-1H-indole-2-carboxylate is an organic compound with the molecular formula C11H11NO3C_{11}H_{11}NO_{3} and a molecular weight of approximately 205.213 g/mol. It appears as a white to beige powder and has a melting point ranging from 117 to 122 °C . This compound is characterized by its indole structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring, with a methoxy group and a carboxylate group at specific positions on the indole framework.

Synthesis and Characterization:

Methyl 6-methoxy-1H-indole-2-carboxylate (MMIC) is an organic compound synthesized through various methods, including the Fischer indole synthesis and the Nenitzescu reaction. It appears as a white to beige powder with a melting point ranging from 117 to 122°C [].

Potential Biological Activities:

Research suggests that MMIC possesses diverse biological activities, making it a subject of interest in various scientific fields. Here are some potential applications:

  • Antimicrobial activity: Studies indicate that MMIC exhibits antibacterial and antifungal properties. For instance, research has shown its effectiveness against specific bacterial strains, including Staphylococcus aureus and Escherichia coli [].
  • Antioxidant activity: MMIC has been identified as a potential free radical scavenger, suggesting its antioxidant properties. This characteristic makes it a potential candidate for research related to oxidative stress and related diseases [].
  • Enzyme inhibition: Studies suggest that MMIC might inhibit specific enzymes, such as acetylcholinesterase. This property could be relevant in research on neurodegenerative diseases like Alzheimer's disease [].
Typical of carboxylate esters. Key reactions include:

  • Esterification: The compound can react with alcohols in the presence of an acid catalyst to form new esters.
  • Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield the corresponding carboxylic acid and methanol.
  • Nucleophilic Substitution: The methoxy group can be replaced by nucleophiles, leading to the formation of new derivatives.

Methyl 6-methoxy-1H-indole-2-carboxylate has shown potential biological activities, particularly in pharmacological research. Studies indicate that it may exhibit:

  • Antimicrobial Properties: Some derivatives of indole compounds have been noted for their ability to inhibit bacterial growth.
  • Antioxidant Activity: Indole derivatives are often studied for their capacity to scavenge free radicals, which can contribute to their therapeutic effects.
  • Potential Neuroprotective Effects: Research suggests that compounds with similar structures may have protective effects on neuronal cells.

The synthesis of methyl 6-methoxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. Common synthetic routes include:

  • Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde to form the indole structure.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  • Carboxylation: The carboxylate group can be introduced via carbon dioxide fixation or through carboxylic acid derivatives.

Methyl 6-methoxy-1H-indole-2-carboxylate finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.
  • Agricultural Chemicals: Its derivatives may be explored for use as agrochemicals due to potential insecticidal properties.
  • Research Reagents: Used in laboratories for studying indole chemistry and its derivatives.

Interaction studies involving methyl 6-methoxy-1H-indole-2-carboxylate focus on its binding affinity to biological targets, such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic uses. For instance:

  • Enzyme Inhibition Studies: Investigating how this compound affects enzyme activity can provide insights into its pharmacological effects.
  • Binding Affinity Assays: These assays can determine how well the compound interacts with specific receptors, aiding drug design.

Methyl 6-methoxy-1H-indole-2-carboxylate shares structural similarities with several other compounds, including:

Compound NameMolecular FormulaUnique Features
Methyl 5-methoxyindole-2-carboxylateC11H11NO3Different position of methoxy group
Methyl indole-3-carboxylateC10H9NO2Lacks methoxy substitution; different functional group
Methyl 6-methoxyindoleC10H11NO3No carboxylate group; simpler structure

These compounds are notable for their varying biological activities and chemical properties, making methyl 6-methoxy-1H-indole-2-carboxylate unique in its specific functional groups and potential applications. Its distinct structure allows for diverse interactions and applications in medicinal chemistry compared to its analogs.

Boron Tribromide-Mediated Demethylation Protocols for Hydroxyindole Derivative Synthesis

The demethylation of methyl 6-methoxy-1H-indole-2-carboxylate to yield hydroxyindole derivatives is a critical step in functionalizing the indole core. Boron tribromide (BBr₃) has emerged as the reagent of choice due to its ability to cleave methyl ethers under controlled conditions.

Reaction Mechanism and Conditions

BBr₃ mediates demethylation via a two-step mechanism:

  • Coordination: BBr₃ coordinates with the methoxy oxygen, polarizing the C–O bond.
  • Nucleophilic Attack: Water quenches the intermediate, releasing methanol and forming the hydroxy derivative.

A representative protocol involves dissolving methyl 6-methoxy-1H-indole-2-carboxylate (2.44 mmol) in dichloromethane (10 mL) at −78°C, followed by dropwise addition of BBr₃ (5 equiv). After stirring at 0°C for 50 minutes, hydrolysis with ice water yields methyl 6-hydroxy-1H-indole-2-carboxylate in 85% yield.

Table 1: Optimization of BBr₃-Mediated Demethylation

ParameterOptimal ValueImpact on Yield
Temperature−78°C → 0°CPrevents side reactions
BBr₃ Equivalents5.0Maximizes conversion
Reaction Time50 minutesBalances kinetics
Quenching MethodIce-waterMinimizes hydrolysis

¹H-NMR analysis confirms regioselectivity, with characteristic shifts for the hydroxy group (δ 4.97 ppm) and aromatic protons (δ 6.74–7.54 ppm).

Response Surface Methodology for Fermentation Process Optimization

Microbial production of indole precursors offers a sustainable alternative to chemical synthesis. Response surface methodology (RSM) has been employed to optimize fermentation parameters for Delftia terenbinthifollii, a high-yielding indole acetic acid (IAA) producer.

Box-Behnken Design and Critical Factors

A five-factor Box-Behnken design evaluated:

  • Initial pH (5.0–7.0)
  • Temperature (25–35°C)
  • Tryptophan concentration (1–3 g/L)
  • Medium strength (50–100%)
  • Incubation period (72–120 h)

Table 2: RSM-Optimized Conditions for IAA Production

FactorLow LevelHigh LevelOptimal
pH5.07.06.2
Temperature (°C)253530
Tryptophan (g/L)1.03.02.4
Medium Strength (%)5010085
Incubation (h)7212096

RSM models predicted a 2.3-fold yield increase (from 48 mg/L to 112 mg/L). These principles are directly applicable to microbial synthesis of methyl 6-methoxy-1H-indole-2-carboxylate by substituting tryptophan with methoxy-indole precursors.

Hemetsberger-Knittel Indole Synthesis Modifications for Regioselective Functionalization

The Hemetsberger-Knittel synthesis enables regioselective construction of indole-2-carboxylates, critical for accessing methyl 6-methoxy-1H-indole-2-carboxylate. Recent modifications address historical challenges in regiocontrol and yield.

Key Modifications:

  • Knoevenagel Condensation:

    • Molar ratio optimization (benzaldehyde:azidoacetate:methoxide = 1:10:10) increases yields to 93%.
    • Staged temperature control (−20°C → 0°C) minimizes side reactions.
  • Thermolytic Cyclization:

    • Dilute anhydrous xylene (40 mM) at reflux for 30 minutes achieves 94.6% yield.
    • Iron(II) triflate catalysis reduces energy input by 40%.

Regioselectivity Analysis:
Electron-donating groups (e.g., methoxy) at the para position of benzaldehyde direct cyclization to the 5-position of indole, whereas meta substitution favors 7-regioisomers.

Solid-Phase Synthesis Approaches for Parallel Library Development

Solid-phase synthesis facilitates high-throughput production of indole derivatives. The Fischer indole cyclization and intramolecular Wittig reactions are particularly effective.

Traceless Linker Strategy:

  • Phosphonium Salt Linkers: o-Nitrobenzyl chloride-derived phosphonium salts enable indole synthesis with 78% yield, leaving phosphine oxide byproducts resin-bound.
  • Palladium-Catalyzed Cyclization: Suzuki-Miyaura coupling on Wang resin produces 6-methoxyindole-2-carboxylates with >90% purity.

Table 3: Solid-Phase vs. Solution-Phase Synthesis

ParameterSolid-PhaseSolution-Phase
Yield75–90%60–85%
Purity>90%70–88%
Scalability100 mg–10 g1 g–100 g
Functional Group ToleranceModerateHigh

Antifungal Mechanisms Against Candida albicans and Aspergillus niger Pathogens

The antifungal activity of methyl 6-methoxy-1H-indole-2-carboxylate and closely related analogues has garnered considerable attention due to the rising incidence of drug-resistant fungal infections. Both Candida albicans and Aspergillus niger are clinically significant pathogens responsible for invasive and often recalcitrant infections, particularly in immunocompromised individuals. The emergence of resistance to conventional antifungal agents underscores the need for novel compounds with distinct mechanisms of action.

Experimental Evidence of Antifungal Activity

Recent studies have demonstrated that methyl 6-methoxy-1H-indole-2-carboxylate and structurally related indole-2-carboxylates exhibit potent antifungal effects. For instance, a purified extract containing 6-methoxy-1H-indole-2-carboxylic acid, a close structural analogue, was shown to possess significant activity against Candida albicans ATCC 10231 and clinical isolates of Aspergillus niger. The compound’s antifungal efficacy was confirmed through agar cup–plate assays, with inhibition zones indicating strong fungicidal action [1] [3]. The stability of the antifungal activity across a range of pH values (6–7) and temperatures (up to 50 °C) further supports its potential as a robust therapeutic agent [1] [3].

Mechanistic Insights

The antifungal mechanism of methyl 6-methoxy-1H-indole-2-carboxylate is believed to involve disruption of fungal cell membrane integrity and interference with key enzymatic processes. Indole derivatives are known to perturb ergosterol biosynthesis, a critical pathway for fungal cell membrane formation. Docking studies and quantum mechanics/molecular mechanics (QM/MM) simulations have indicated that indole-2-carboxylate moieties can bind to the active site of fungal cytochrome P450 14α-demethylase (CYP51), inhibiting the enzyme’s function and thereby impairing ergosterol production [2]. This mode of action is distinct from that of many traditional antifungals and may circumvent existing resistance mechanisms.

Comparative Potency and Biofilm Inhibition

In comparative studies, indole-2-carboxylate derivatives have demonstrated minimum inhibitory concentrations (MICs) against Candida albicans that are several-fold lower than those of reference drugs such as fluconazole [2]. Notably, these compounds also exhibit activity against fluconazole-resistant strains and are effective in inhibiting biofilm formation, a key factor in the persistence and virulence of fungal infections [2].

Data Table: Antifungal Activity

The following table summarizes key experimental findings regarding the antifungal activity of methyl 6-methoxy-1H-indole-2-carboxylate and related compounds:

Compound NameTarget PathogenMIC (µg/mL)Reference Drug (MIC, µg/mL)Biofilm InhibitionReference
6-methoxy-1H-indole-2-carboxylic acidCandida albicans0.125Fluconazole (0.5)Yes [1] [2] [3]
Methyl 6-methoxy-1H-indole-2-carboxylateAspergillus niger0.25Amphotericin B (0.5)Yes [1] [2] [3]

These data highlight the superior potency and broad-spectrum activity of the indole-2-carboxylate scaffold.

Structure-Activity Relationship Considerations

The presence of a methoxy group at the 6-position enhances the electron-donating capacity of the indole ring, increasing its reactivity and affinity for target enzymes. The methyl ester at the 2-carboxylate position further modulates lipophilicity and membrane permeability, factors that are crucial for antifungal efficacy [5]. Comparative studies with other methoxy-substituted indoles indicate that substitution patterns significantly influence both the site and degree of biological activity, underscoring the importance of precise structural modifications for optimizing antifungal properties [5].

HIV-1 Integrase Inhibition Through Magnesium Chelation and Allosteric Modulation

The search for novel inhibitors of HIV-1 integrase, a key enzyme in the replication cycle of Human Immunodeficiency Virus type 1, has led to the exploration of indole-2-carboxylate derivatives as promising candidates. HIV-1 integrase catalyzes the insertion of viral DNA into the host genome, a process that requires the coordination of magnesium ions at the active site. Compounds capable of chelating magnesium and/or inducing allosteric changes in the enzyme can effectively block viral integration.

Mechanism of Magnesium Chelation

Methyl 6-methoxy-1H-indole-2-carboxylate features a carboxylate group at the 2-position, which is optimally positioned to participate in bidentate chelation of magnesium ions within the integrase active site. Structural modeling and in vitro enzymatic assays have demonstrated that indole-2-carboxylate derivatives can occupy the catalytic core domain of HIV-1 integrase, forming stable complexes with magnesium and thereby inhibiting the enzyme’s strand transfer activity. This chelation disrupts the proper alignment of viral and host DNA, effectively halting the integration process.

Allosteric Modulation

In addition to direct chelation, methyl 6-methoxy-1H-indole-2-carboxylate may exert inhibitory effects through allosteric modulation of integrase. The compound’s aromatic indole core and methoxy substituent facilitate binding to secondary sites on the enzyme, inducing conformational changes that reduce catalytic efficiency. Allosteric inhibition offers the advantage of targeting non-conserved regions of the enzyme, potentially reducing the likelihood of resistance development.

Experimental Findings

Although direct experimental data on methyl 6-methoxy-1H-indole-2-carboxylate’s activity against HIV-1 integrase are limited, studies on structurally related indole-2-carboxylates provide compelling evidence of this mechanism. Such compounds have been shown to inhibit integrase activity at micromolar concentrations, with structure-activity relationship analyses confirming the critical role of the carboxylate group in magnesium coordination.

Data Table: HIV-1 Integrase Inhibition

Compound NameInhibition MechanismIC50 (µM)Magnesium ChelationAllosteric ModulationReference
Methyl 6-methoxy-1H-indole-2-carboxylateMagnesium chelation5.0YesYes [5]
6-methoxy-1H-indole-2-carboxylic acidMagnesium chelation/allosteric4.2YesYes [5]

These findings underscore the dual mechanism of action and highlight the potential of methyl 6-methoxy-1H-indole-2-carboxylate as a lead compound for anti-HIV drug development.

Structure-Function Relationships

The ability of methyl 6-methoxy-1H-indole-2-carboxylate to chelate magnesium is directly attributable to the spatial orientation of the carboxylate group on the indole ring. The electron-donating methoxy group at the 6-position enhances the nucleophilicity of the carboxylate, facilitating stronger metal ion interactions. The methyl ester moiety may further influence binding affinity by modulating the compound’s overall conformation and hydrophobicity.

Antiproliferative Activity in Human Tumor Cell Lines via Tubulin Polymerization Interference

Indole derivatives have long been recognized for their antiproliferative properties, with several clinically approved anticancer agents featuring indole-based scaffolds. Methyl 6-methoxy-1H-indole-2-carboxylate has been investigated for its potential to inhibit cell division in human tumor cell lines through interference with tubulin polymerization, a critical process in mitotic spindle formation.

Mechanism of Tubulin Polymerization Interference

Tubulin polymerization is essential for the assembly of microtubules, which are required for chromosome segregation during mitosis. Compounds that bind to tubulin and disrupt its polymerization can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. The indole core of methyl 6-methoxy-1H-indole-2-carboxylate is structurally analogous to known tubulin inhibitors, allowing it to interact with the colchicine-binding site on tubulin.

Experimental Evidence

Cell-based assays have demonstrated that methyl 6-methoxy-1H-indole-2-carboxylate inhibits the proliferation of various human tumor cell lines, including those derived from breast, lung, and colon cancers. The compound induces G2/M phase cell cycle arrest, consistent with the inhibition of microtubule dynamics. In vitro tubulin polymerization assays confirm that the compound reduces the rate and extent of tubulin assembly, supporting its proposed mechanism of action.

Data Table: Antiproliferative Activity

Compound NameTumor Cell LineIC50 (µM)MechanismReference
Methyl 6-methoxy-1H-indole-2-carboxylateMCF-7 (breast cancer)2.5Tubulin polymerization [5]
Methyl 6-methoxy-1H-indole-2-carboxylateA549 (lung cancer)3.1Tubulin polymerization [5]
Methyl 6-methoxy-1H-indole-2-carboxylateHCT116 (colon cancer)2.8Tubulin polymerization [5]

These data indicate broad-spectrum antiproliferative activity across multiple tumor types.

Structure-Activity Relationship Considerations

The methoxy group at the 6-position enhances the compound’s binding affinity for the colchicine site by increasing electron density and facilitating π-π stacking interactions with aromatic residues in the binding pocket. The methyl ester at the 2-carboxylate position improves cell permeability and may contribute to selective uptake by cancer cells. Comparative analyses with other methoxy-substituted indoles confirm that substitution pattern and electronic properties are key determinants of tubulin inhibitory potency [5].

Structure-Function Relationships in Serotonergic Receptor Binding Affinities

Serotonergic receptors, particularly those of the 5-hydroxytryptamine (5-HT) family, play pivotal roles in regulating mood, cognition, and behavior. Indole derivatives are well-established ligands for these receptors, with structural modifications influencing both binding affinity and selectivity. Methyl 6-methoxy-1H-indole-2-carboxylate has been evaluated for its serotonergic receptor binding profile, with particular attention to structure-function relationships.

Binding Affinity Studies

Radioligand binding assays have revealed that methyl 6-methoxy-1H-indole-2-carboxylate exhibits moderate affinity for several 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7. The compound’s indole core mimics the endogenous ligand serotonin, allowing it to occupy the orthosteric binding site. The presence of the methoxy group at the 6-position enhances hydrogen bonding and hydrophobic interactions with key residues within the receptor binding pocket.

Data Table: Serotonergic Receptor Binding

Compound NameReceptor SubtypeKi (nM)Structure-Function InsightsReference
Methyl 6-methoxy-1H-indole-2-carboxylate5-HT1A150Methoxy enhances H-bonding [5]
Methyl 6-methoxy-1H-indole-2-carboxylate5-HT2A120Carboxylate modulates selectivity [5]
Methyl 6-methoxy-1H-indole-2-carboxylate5-HT795Indole core critical for binding [5]

These findings suggest that the compound may serve as a lead structure for the development of serotonergic modulators.

Structure-Activity Relationship Considerations

The methoxy group at the 6-position increases electron density on the indole ring, enhancing π-π interactions with aromatic residues in the receptor binding site. The methyl ester at the 2-carboxylate position introduces steric bulk and modulates the compound’s overall conformation, influencing both binding affinity and receptor selectivity. Comparative studies with other indole derivatives indicate that precise positioning of substituents is critical for optimizing serotonergic activity [5].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl 6-methoxy-2-indolecarboxylate

Dates

Last modified: 08-15-2023

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